Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 68291-45-2
VCID: VC15888015
InChI: InChI=1S/C17H17NO4/c1-18(17(19)20-11-13-5-3-2-4-6-13)10-14-7-8-15-16(9-14)22-12-21-15/h2-9H,10-12H2,1H3
SMILES:
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol

Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate

CAS No.: 68291-45-2

Cat. No.: VC15888015

Molecular Formula: C17H17NO4

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate - 68291-45-2

Specification

CAS No. 68291-45-2
Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
IUPAC Name benzyl N-(1,3-benzodioxol-5-ylmethyl)-N-methylcarbamate
Standard InChI InChI=1S/C17H17NO4/c1-18(17(19)20-11-13-5-3-2-4-6-13)10-14-7-8-15-16(9-14)22-12-21-15/h2-9H,10-12H2,1H3
Standard InChI Key ZMIPDNWJKNBBPK-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC2=C(C=C1)OCO2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct components:

  • A benzo[d] dioxol-5-ylmethyl group, which features a methylenedioxy bridge (OCH₂O) fused to a benzene ring.

  • A methylcarbamate moiety (–N(CH₃)C(=O)O–), which introduces a polar, hydrolytically sensitive functional group.

  • A benzyl ester (–OCC₆H₅), providing lipophilicity and steric bulk .

The IUPAC name, benzyl N-(1,3-benzodioxol-5-ylmethyl)-N-methylcarbamate, reflects this arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number68291-45-2
Molecular FormulaC₁₇H₁₇NO₄
Molar Mass299.32 g/mol
Storage Conditions2–8°C
SMILES NotationCN(CC1=CC2=C(C=C1)OCO2)C(=O)OCC3=CC=CC=C3

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of benzyl (benzo[d] dioxol-5-ylmethyl)(methyl)carbamate involves multi-step reactions, often leveraging carbamate-forming reagents. A representative method includes:

  • Condensation Reaction:

    • Reacting a benzodioxol-methylamine derivative with a carbamate-forming agent such as benzyl chloroformate.

    • Example:
      R-NH2+Cbz-ClR-NH-Cbz\text{R-NH}_2 + \text{Cbz-Cl} \rightarrow \text{R-NH-Cbz} .

  • Methylation:

    • Introducing the methyl group via alkylation agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .

Patents describe analogous strategies for benzo[d] dioxol derivatives, emphasizing the use of cyclopropane-carboxamides and deuterium-substituted intermediates to modulate bioactivity .

Optimization Challenges

  • Steric Hindrance: The benzyl and benzodioxol groups complicate nucleophilic attacks, necessitating elevated temperatures or catalytic agents .

  • Hydrolysis Risk: The carbamate linkage is prone to hydrolysis under acidic or basic conditions, requiring anhydrous synthesis environments .

HazardPrecautionary MeasuresSource
Respiratory irritationUse in well-ventilated areas
Skin sensitizationWear nitrile gloves
Environmental toxicityAvoid drainage disposal

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing deuterated SSRIs and anticancer agents, leveraging its benzodioxol and carbamate functionalities .

Biochemical Probes

Its stable isotopic variants (e.g., deuterated forms) are utilized in mass spectrometry to study drug metabolism and enzyme kinetics .

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